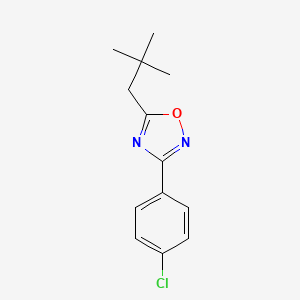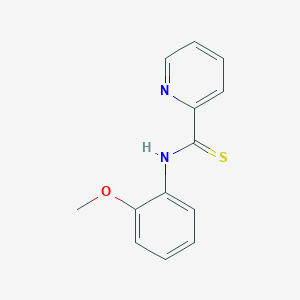
N-(2-methoxyphenyl)-2-pyridinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-pyridinecarbothioamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a thioamide derivative that has been synthesized through various methods, and its mechanism of action involves the inhibition of certain enzymes and receptors in the body.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-pyridinecarbothioamide involves the inhibition of certain enzymes and receptors in the body. This compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer progression. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and are overexpressed in various cancers. In addition, this compound has been reported to inhibit the activity of cannabinoid receptors, which play a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can lead to the alleviation of symptoms associated with inflammatory diseases. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects, as it can inhibit the formation of toxic protein aggregates that are associated with these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-pyridinecarbothioamide has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications in various scientific research fields. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-2-pyridinecarbothioamide, including its potential use in combination with other drugs for cancer therapy, its application in the treatment of neurodegenerative diseases, and its potential as a therapeutic agent for other inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity and side effects. Overall, this compound has significant potential for therapeutic applications in various scientific research fields, and further studies are needed to fully explore its potential.
Synthesemethoden
N-(2-methoxyphenyl)-2-pyridinecarbothioamide can be synthesized through various methods, including the reaction of 2-pyridinecarboxylic acid with thioamide, or the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the addition of 2-methoxyaniline. Another method involves the reaction of 2-pyridinecarboxylic acid with thiosemicarbazide, followed by the addition of 2-methoxybenzaldehyde. These synthesis methods have been reported in various scientific papers, and the yield and purity of this compound can be optimized through different reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer therapy, inflammation, and neurodegenerative diseases. In cancer therapy, this compound has been reported to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and receptors. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which can lead to the alleviation of symptoms associated with inflammatory diseases. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects, as it can inhibit the formation of toxic protein aggregates that are associated with these diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-16-12-8-3-2-6-10(12)15-13(17)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJNXOEQZSRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

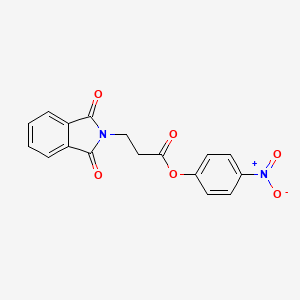
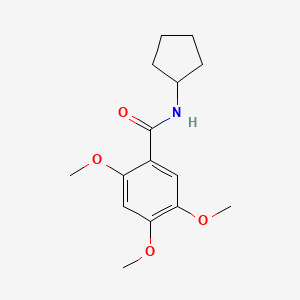
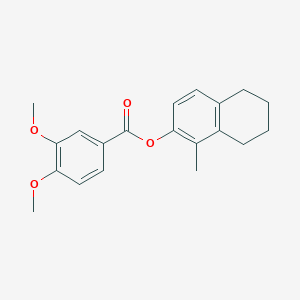
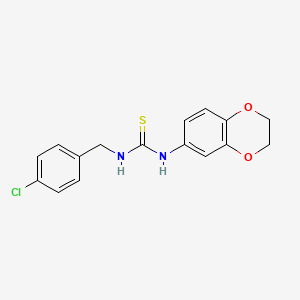
![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
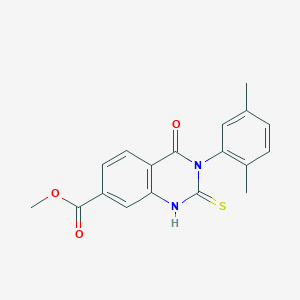
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
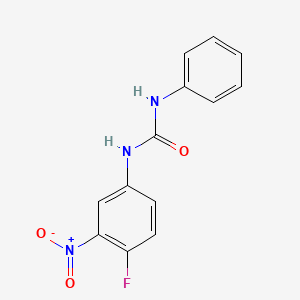
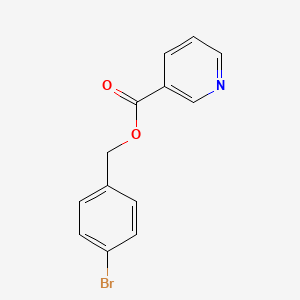
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
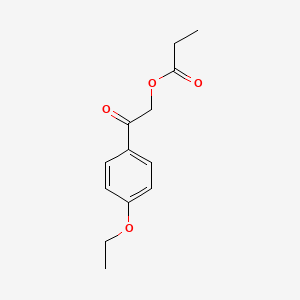
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)
![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)
